

FRAX1036: A Comparative Guide to a Group I PAK Inhibitor

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Compound of Interest		
Compound Name:	FRAX1036	
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This guide provides a comprehensive overview of the on-target effects of **FRAX1036**, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). Its performance is compared with other notable PAK inhibitors, supported by experimental data to inform research and development decisions.

On-Target Effects of FRAX1036

FRAX1036 is a small molecule inhibitor that selectively targets Group I PAKs, which include PAK1, PAK2, and PAK3. These kinases are crucial nodes in various signaling pathways that regulate cell proliferation, survival, and motility. The on-target effects of **FRAX1036** have been validated in multiple studies, demonstrating its ability to modulate these pathways effectively.

Biochemical assays have determined the inhibitory constants (Ki) of **FRAX1036** to be 23.3 nM for PAK1 and 72.4 nM for PAK2, highlighting its potent activity against these isoforms.[1][2] In cellular models, **FRAX1036** has been shown to inhibit the phosphorylation of downstream PAK1 substrates, such as MEK1 and CRAF, at concentrations between 2.5 to 5 μM in PAK1-amplified breast cancer cells.[1][2] This inhibition of downstream signaling leads to apoptosis in these cancer cells.[1][2] Furthermore, treatment of ovarian cancer cells with **FRAX1036** resulted in the upregulation of tumor suppressors p53 and p21, and downregulation of the cell cycle protein Cyclin B1.[1]



Comparative Analysis of PAK Inhibitors

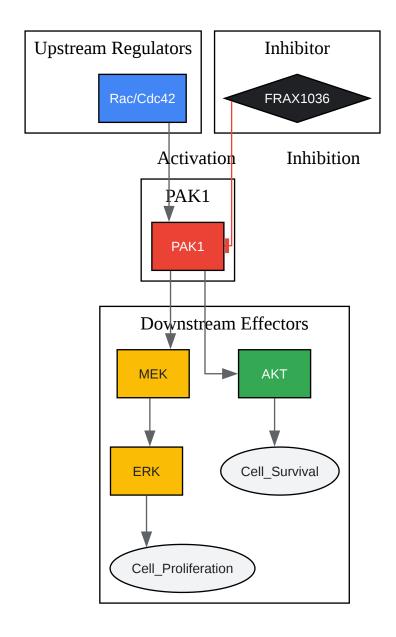
To provide a clearer perspective on its utility, **FRAX1036** is compared here with two other significant PAK inhibitors: G-5555, a more recent derivative of the same chemical scaffold, and NVS-PAK1-1, a selective allosteric inhibitor of PAK1.

Feature	FRAX1036	G-5555	NVS-PAK1-1
Target(s)	Group I PAKs (PAK1, PAK2)	Primarily PAK1	Selective for PAK1
Mechanism	ATP-competitive	ATP-competitive	Allosteric
Potency (Ki)	PAK1: 23.3 nM, PAK2: 72.4 nM[1][2]	More potent than FRAX1036[3][4]	PAK1: 21 nM, PAK2: 1.3 μM[5]
Cellular Potency (IC50)	162 nM (MS02 cells), 1.6 μM (HEI-193 cells) [3]	Data not available	4.7 μM (MS02 cells), 6.2 μM (HEI-193 cells) [3]
Key Features	Pan-Group I inhibitor	Improved oral bioavailability and reduced off-target effects compared to FRAX1036[6][7]	High selectivity for PAK1 over PAK2[3][5]
Cellular Effect	Cytotoxic[3]	Not specified	Largely cytostatic[3]
In Vivo Efficacy	Transient reduction in PAK1/2 phosphorylation, insignificant efficacy in some models[3][8][9]	Dose-dependent pathway modulation[4]	Minimal effect in a neurofibromatosis type 2 model[3][8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.







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